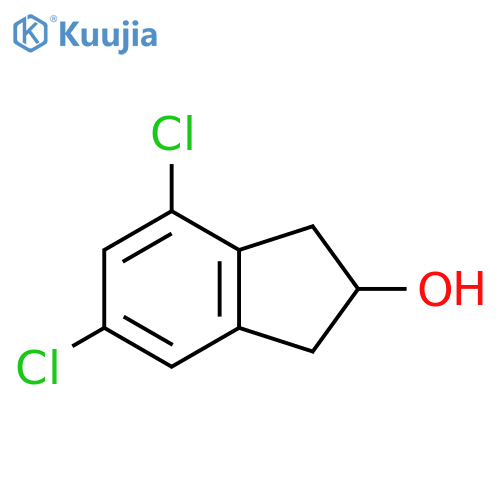

Cas no 2172063-01-1 (4,6-dichloro-2,3-dihydro-1H-inden-2-ol)

2172063-01-1 structure

商品名:4,6-dichloro-2,3-dihydro-1H-inden-2-ol

4,6-dichloro-2,3-dihydro-1H-inden-2-ol 化学的及び物理的性質

名前と識別子

-

- 4,6-dichloro-2,3-dihydro-1H-inden-2-ol

- EN300-1613761

- 2172063-01-1

-

- インチ: 1S/C9H8Cl2O/c10-6-1-5-2-7(12)4-8(5)9(11)3-6/h1,3,7,12H,2,4H2

- InChIKey: SSCBNOCQVOGLLZ-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(=CC2=C1CC(C2)O)Cl

計算された属性

- せいみつぶんしりょう: 201.9952203g/mol

- どういたいしつりょう: 201.9952203g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

4,6-dichloro-2,3-dihydro-1H-inden-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1613761-0.05g |

4,6-dichloro-2,3-dihydro-1H-inden-2-ol |

2172063-01-1 | 0.05g |

$1188.0 | 2023-06-04 | ||

| Enamine | EN300-1613761-5.0g |

4,6-dichloro-2,3-dihydro-1H-inden-2-ol |

2172063-01-1 | 5g |

$4102.0 | 2023-06-04 | ||

| Enamine | EN300-1613761-250mg |

4,6-dichloro-2,3-dihydro-1H-inden-2-ol |

2172063-01-1 | 250mg |

$1300.0 | 2023-09-23 | ||

| Enamine | EN300-1613761-500mg |

4,6-dichloro-2,3-dihydro-1H-inden-2-ol |

2172063-01-1 | 500mg |

$1357.0 | 2023-09-23 | ||

| Enamine | EN300-1613761-50mg |

4,6-dichloro-2,3-dihydro-1H-inden-2-ol |

2172063-01-1 | 50mg |

$1188.0 | 2023-09-23 | ||

| Enamine | EN300-1613761-100mg |

4,6-dichloro-2,3-dihydro-1H-inden-2-ol |

2172063-01-1 | 100mg |

$1244.0 | 2023-09-23 | ||

| Enamine | EN300-1613761-5000mg |

4,6-dichloro-2,3-dihydro-1H-inden-2-ol |

2172063-01-1 | 5000mg |

$4102.0 | 2023-09-23 | ||

| Enamine | EN300-1613761-1.0g |

4,6-dichloro-2,3-dihydro-1H-inden-2-ol |

2172063-01-1 | 1g |

$1414.0 | 2023-06-04 | ||

| Enamine | EN300-1613761-0.5g |

4,6-dichloro-2,3-dihydro-1H-inden-2-ol |

2172063-01-1 | 0.5g |

$1357.0 | 2023-06-04 | ||

| Enamine | EN300-1613761-2.5g |

4,6-dichloro-2,3-dihydro-1H-inden-2-ol |

2172063-01-1 | 2.5g |

$2771.0 | 2023-06-04 |

4,6-dichloro-2,3-dihydro-1H-inden-2-ol 関連文献

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

2172063-01-1 (4,6-dichloro-2,3-dihydro-1H-inden-2-ol) 関連製品

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量